Cas no 93501-84-9 (N-(prop-2-yn-1-yl)methanesulfonamide)

N-(prop-2-yn-1-yl)methanesulfonamide structure
93501-84-9 structure
商品名:N-(prop-2-yn-1-yl)methanesulfonamide
CAS番号:93501-84-9
MF:C4H7NO2S
メガワット:133.16888
CID:752676
PubChem ID:14025440

N-(prop-2-yn-1-yl)methanesulfonamide 化学的及び物理的性質

名前と識別子

    • Methanesulfonamide, N-2-propynyl-
    • N-(Prop-2-ynyl)-methanesulfonamide
    • N-prop-2-ynylmethanesulfonamide
    • N-(prop-2-yn-1-yl)methanesulfonamide
    • N-(prop-2-ynyl)methane sulfonamide
    • 93501-84-9
    • N-prop-2-yn-1-ylmethanesulfonamide
    • CS-0257981
    • AKOS009053965
    • Z133701986
    • EN300-68707
    • N-prop-2-ynyl-methanesulfonamide
    • SCHEMBL1445474
    • DTXSID40554517
    • ARSQCIRDYSOFEN-UHFFFAOYSA-N
    • 1-methanesulfonylamino-2-propyne
    • インチ: InChI=1S/C4H7NO2S/c1-3-4-5-8(2,6)7/h1,5H,4H2,2H3
    • InChIKey: ARSQCIRDYSOFEN-UHFFFAOYSA-N
    • ほほえんだ: CS(=O)(=O)NCC#C

計算された属性

  • せいみつぶんしりょう: 133.01974964g/mol
  • どういたいしつりょう: 133.01974964g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 8
  • 回転可能化学結合数: 2
  • 複雑さ: 190
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.6
  • トポロジー分子極性表面積: 54.6Ų

じっけんとくせい

  • 密度みつど: 1.2±0.1 g/cm3
  • ふってん: 217.3±42.0 °C at 760 mmHg
  • フラッシュポイント: 85.2±27.9 °C
  • じょうきあつ: 0.1±0.4 mmHg at 25°C

N-(prop-2-yn-1-yl)methanesulfonamide セキュリティ情報

N-(prop-2-yn-1-yl)methanesulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-68707-2.5g
N-(prop-2-yn-1-yl)methanesulfonamide
93501-84-9 95%
2.5g
$614.0 2023-06-18
Enamine
EN300-68707-5.0g
N-(prop-2-yn-1-yl)methanesulfonamide
93501-84-9 95%
5g
$908.0 2023-06-18
TRC
T705468-25mg
N-(prop-2-yn-1-yl)methanesulfonamide
93501-84-9
25mg
$ 50.00 2022-06-02
1PlusChem
1P00GZ48-100mg
N-(prop-2-ynyl)-MethanesulfonaMide
93501-84-9 95%
100mg
$154.00 2025-02-27
1PlusChem
1P00GZ48-10g
N-(prop-2-ynyl)-MethanesulfonaMide
93501-84-9 95%
10g
$1726.00 2024-04-20
A2B Chem LLC
AH91208-100mg
N-(prop-2-ynyl)-MethanesulfonaMide
93501-84-9 95%
100mg
$123.00 2024-07-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1328651-5g
n-(Prop-2-yn-1-yl)methanesulfonamide
93501-84-9 95%
5g
¥24516.00 2024-04-24
A2B Chem LLC
AH91208-2.5g
N-(prop-2-ynyl)-MethanesulfonaMide
93501-84-9 95%
2.5g
$682.00 2024-07-18
1PlusChem
1P00GZ48-250mg
N-(prop-2-ynyl)-MethanesulfonaMide
93501-84-9 95%
250mg
$194.00 2025-02-27
A2B Chem LLC
AH91208-5g
N-(prop-2-ynyl)-MethanesulfonaMide
93501-84-9 95%
5g
$991.00 2024-07-18

N-(prop-2-yn-1-yl)methanesulfonamide 関連文献

N-(prop-2-yn-1-yl)methanesulfonamideに関する追加情報

Comprehensive Guide to N-(prop-2-yn-1-yl)methanesulfonamide (CAS 93501-84-9): Properties, Applications, and Industry Insights

N-(prop-2-yn-1-yl)methanesulfonamide (CAS 93501-84-9) is a specialized sulfonamide derivative with a unique propargyl group, making it a compound of significant interest in organic synthesis and pharmaceutical research. Its molecular structure combines a methanesulfonamide backbone with a prop-2-yn-1-yl substituent, offering versatile reactivity for click chemistry and bioconjugation applications. This article explores its physicochemical properties, synthetic pathways, and emerging trends aligned with current scientific advancements.

The growing demand for high-performance intermediates in drug discovery has spotlighted compounds like N-(prop-2-yn-1-yl)methanesulfonamide. Researchers frequently search for "sulfonamide applications in medicinal chemistry" or "CAS 93501-84-9 solubility data," reflecting its relevance in targeted drug delivery and enzyme inhibition studies. Its alkyne functionality enables efficient Huisgen cycloaddition, a cornerstone of modern bioorthogonal chemistry.

From a technical perspective, CAS 93501-84-9 exhibits a molecular weight of 143.18 g/mol and typically appears as a white to off-white crystalline powder. Key physicochemical parameters include its melting point range (often cited between 85–90°C) and moderate solubility in polar solvents like DMSO or acetone. These traits make it suitable for heterocyclic compound synthesis, particularly in constructing triazole-based scaffolds via copper-catalyzed reactions.

Industry trends reveal increasing interest in sustainable synthetic methods for sulfonamides. Queries such as "green synthesis of N-(prop-2-yn-1-yl)methanesulfonamide" or "catalyst-free sulfonamide reactions" highlight the shift toward eco-friendly protocols. Recent studies demonstrate its utility in polymer crosslinking and material science, where its terminal alkyne group facilitates covalent bonding with azide-functionalized surfaces.

Quality control of CAS 93501-84-9 requires rigorous HPLC analysis and spectroscopic characterization (FTIR, NMR). Analytical data typically shows characteristic peaks at 3300 cm−1 (≡C-H stretch) and 1320 cm−1 (S=O asymmetric stretch), essential for verifying structural integrity. Storage recommendations emphasize protection from moisture at 2–8°C to prevent hydrolytic degradation of the sulfonamide bond.

Emerging applications include its role in proteomics research as a protein labeling reagent, addressing popular search terms like "alkyne tags for mass spectrometry." The compound’s low cytotoxicity profile in cellular assays further supports its use in live-cell imaging techniques. Patent literature describes derivatives of N-(prop-2-yn-1-yl)methanesulfonamide as kinase inhibitors, aligning with oncology-focused queries.

Regulatory considerations for 93501-84-9 emphasize compliance with REACH and GMP guidelines for research-grade materials. While not classified as hazardous under standard protocols, proper PPE (gloves, goggles) is advised during handling due to potential dust irritation. Suppliers often provide certificates of analysis detailing residual solvent levels and heavy metal content.

Future directions may explore its electrochemical properties for biosensor development, a topic gaining traction in "wearable diagnostic devices" searches. Collaborative studies between academia and industry continue to uncover novel uses, reinforcing the importance of CAS 93501-84-9 in advancing molecular toolkit innovation.

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